Cas no 91000-69-0 (Fmoc-Arg-OH)

Fmoc-Arg-OH structure
Fmoc-Arg-OH structure
Produktname:Fmoc-Arg-OH
CAS-Nr.:91000-69-0
MF:C21H24N4O4
MW:396.439664840698
MDL:MFCD00051770
CID:61469
PubChem ID:57651024

Fmoc-Arg-OH Chemische und physikalische Eigenschaften

Namen und Kennungen

    • FMOC-L-Arginine
    • N-alpha-9-Fluorenylmethoxycarbonyl-L-arginine
    • FMOC-Arg-OH
    • Fmoc-L-Arg-OH*H2O
    • N-α-Fmoc-L-Arginine
    • Nα-Fmoc-L-arginine
    • PARAGOS 300307
    • (2S)-5-(amidinoamino)-2-[(fluoren-9-ylmethoxy)carbonylamino]pentanoic acid
    • A-Fmoc-L-Arginine
    • Fmoc-Arg(Pmc)-OH
    • FMOC-L-ARG-OH
    • Nalpha-(9-Fluorenylmethoxycarbonyl)-L-arginine
    • Nalpha-Fmoc-L-arginine
    • Fmoc-Arg
    • Na-Fmoc-L-arginine
    • PubChem9999
    • N-
    • N-A-FMOC-L-ARGININE
    • KSC494E9B
    • DVBUCBXGDWWXNY-SFHVURJKSA-N
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-guanidino-pentanoic acid
    • AM81509
    • AB02141
    • (2S)-5-(diam
    • N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-arginine (ACI)
    • (2S)-5-Carbamimidamido-2-([[(9H-fluoren-9-yl)methoxy]carbonyl]amino)pentanoic acid
    • N-FMOC-L-arginine
    • α-FMOC-L-arginine
    • EN300-650965
    • HY-W013750
    • Fmoc-Arg-OH, >=96.0%
    • AKOS015837235
    • (2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
    • SCHEMBL120403
    • DB-029817
    • N-alpha-FMOC-L-ARGININE
    • Na-(9-Fluorenylmethoxycarbonyl)-L-arginine
    • (2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
    • L-Arginine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • MFCD00051770
    • AKOS015906885
    • CS-W014466
    • AS-14291
    • (((9H-fluoren-9-yl)methoxy)carbonyl)-L-arginine
    • M03403
    • 91000-69-0
    • (2S)-5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid
    • J-300029
    • N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-L-ARGININE
    • (S)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-5-GUANIDINOPENTANOIC ACID
    • alfa-Fmoc-L-arginine
    • DTXSID90369198
    • Fmoc-Arg-OH
    • MDL: MFCD00051770
    • Inchi: 1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m0/s1
    • InChI-Schlüssel: DVBUCBXGDWWXNY-SFHVURJKSA-N
    • Lächelt: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CCCNC(N)=N
    • BRN: 4828015

Berechnete Eigenschaften

  • Genaue Masse: 396.179755g/mol
  • Oberflächenladung: 0
  • XLogP3: 1.9
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Anzahl drehbarer Bindungen: 9
  • Monoisotopenmasse: 396.179755g/mol
  • Monoisotopenmasse: 396.179755g/mol
  • Topologische Polaroberfläche: 140Ų
  • Schwere Atomanzahl: 29
  • Komplexität: 586
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Nicht verfügbar
  • Dichte: 1.2722 (rough estimate)
  • Schmelzpunkt: 145-150 °C (lit.)
    145-160 °C (dec.)
  • Siedepunkt: 520.14°C (rough estimate)
  • Flammpunkt: No data available
  • Brechungsindex: 1.6620 (estimate)
  • PSA: 137.53000
  • LogP: 3.82340
  • Spezifische Rotation: 9 º (c=1 DMF 24 ºC)
  • Optische Aktivität: [α]/D +9.0±2.0°, c = 1% in DMF
  • Sensibilität: Moisture Sensitive
  • Löslichkeit: Nicht verfügbar

Fmoc-Arg-OH Sicherheitsinformationen

Fmoc-Arg-OH Zolldaten

  • HS-CODE:29252900

Fmoc-Arg-OH Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046573-100g
Fmoc-Arg-OH
91000-69-0 98%
100g
¥974.00 2024-04-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F30100-100g
Fmoc-Arg-OH
91000-69-0 97%
100g
¥1396.0 2021-09-09
Enamine
EN300-650965-10.0g
(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
91000-69-0 95%
10g
$40.0 2023-06-04
Enamine
EN300-650965-0.05g
(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
91000-69-0 95%
0.05g
$19.0 2023-06-04
Enamine
EN300-650965-50.0g
(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
91000-69-0 95%
50g
$115.0 2023-06-04
Fluorochem
M03403-10g
Fmoc-Arg-OH
91000-69-0 95%
10g
£27.00 2022-02-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H66665-25g
Nalpha-Fmoc-L-arginine, 95%
91000-69-0 95%
25g
¥5483.00 2023-03-09
Enamine
EN300-650965-1.0g
(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
91000-69-0 95%
1g
$24.0 2023-06-04
Enamine
EN300-650965-5.0g
(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
91000-69-0 95%
5g
$26.0 2023-06-04
BAI LING WEI Technology Co., Ltd.
J60F620905-5g
N Alpha-Fmoc-L-arginine
91000-69-0
5g
¥2720 2023-11-24

Fmoc-Arg-OH Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  90 min, rt
Referenz
New TFA-free cleavage and final deprotection in Fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol
Palladino, Pasquale; Stetsenko, Dmitry A., Organic Letters, 2012, 14(24), 6346-6349

Synthetic Routes 2

Reaktionsbedingungen
Referenz
Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatization
Malmer, Marcia F.; Schroeder, Lauren Alfred, Journal of Chromatography, 1990, 514(2), 227-39

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Water ;  20 min, rt
1.2 Reagents: Amantadine ;  rt
Referenz
Sensitive analysis of N-blocked amino acids using high-performance liquid chromatography with paired ion electrospray ionization mass spectrometry
Wang, Yadi; Du, Siqi; Armstrong, Daniel W., Analytical and Bioanalytical Chemistry, 2018, 410(19), 4725-4735

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1 min, rt; 1 h, rt
1.2 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  30 min, rt
1.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Water ;  2 h, rt
Referenz
Synthesis of an arginine tagged [Cys154-Arg180] fragment of NY-ESO-1: elimination of an undesired by-product using 'in house' resins
Harris, Paul W. R.; Brimble, Margaret A., Synthesis, 2009, (20), 3460-3466

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Dicyclohexylamine Solvents: Acetone ;  4 - 5 h, rt
1.2 Reagents: Sodium carbonate Solvents: Acetonitrile ,  Water ;  pH 8, 0 - 5 °C; overnight, 5 °C → rt
Referenz
Efficient procedure for the preparation of oligomer-free Nα-Fmoc amino acids
Nowshuddin, Shaik; Rao, M. N. A.; Reddy, A. Ram, Synthetic Communications, 2009, 39(11), 2022-2031

Fmoc-Arg-OH Raw materials

Fmoc-Arg-OH Preparation Products

Fmoc-Arg-OH Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91000-69-0)Fmoc-Arg-OH
A843693
Reinheit:99%/99%
Menge:500g/100g
Preis ($):621.0/177.0